![molecular formula C14H15F3N4O2 B2637286 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide CAS No. 2380181-65-5](/img/structure/B2637286.png)
2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is a complex organic compound that features a pyridazinone core with a trifluoromethyl group and a pyrrole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the pyrrole moiety to the pyridazinone core under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, while the pyridazinone core may interact with enzymes or receptors. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Widely studied for their pharmacological properties.
Pyrrole derivatives: Commonly used in medicinal chemistry.
Uniqueness
What sets 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide apart is its unique combination of a trifluoromethyl group and a pyridazinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c1-10(13(23)18-6-9-20-7-2-3-8-20)21-12(22)5-4-11(19-21)14(15,16)17/h2-5,7-8,10H,6,9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOVQLNZFMAUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC=C1)N2C(=O)C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
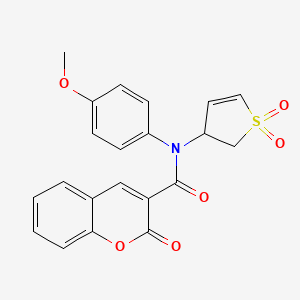
![N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2637206.png)
![4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B2637207.png)
![3-benzyl-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2637208.png)
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2637211.png)
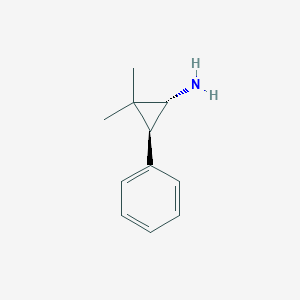
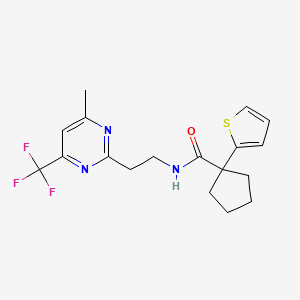
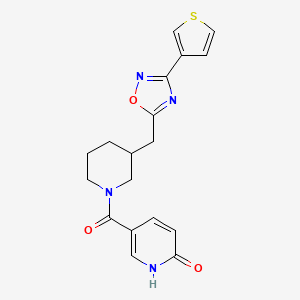
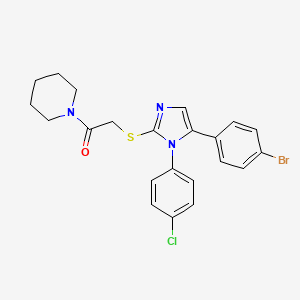
![2-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637221.png)
![3-[(E)-2-Cyano-4,4-dimethyl-3-oxohex-1-enyl]benzenesulfonyl fluoride](/img/structure/B2637222.png)
![3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2637224.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2637226.png)
![N-(3-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2637227.png)
